1-(Prop-2-yn-1-yl)piperazine
Overview
Description
1-(Prop-2-yn-1-yl)piperazine is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
1-Prop-2-ynylpiperazine is primarily used as a reagent in the synthesis of potent and reversible selective inhibitors of butyrylcholinesterase . Butyrylcholinesterase is an enzyme that is known to hydrolyze acetylcholine, a neurotransmitter, and its inhibition can lead to an increase in the concentration of acetylcholine in the body.
Biochemical Analysis
Biochemical Properties
1-Prop-2-ynylpiperazine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction with these enzymes can lead to the modulation of their activity, affecting the metabolism of other compounds. Additionally, 1-Prop-2-ynylpiperazine has been found to bind to certain receptors in the brain, influencing neurotransmitter release and signaling pathways .
Cellular Effects
The effects of 1-Prop-2-ynylpiperazine on cellular processes are diverse. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . This leads to the activation of the intrinsic apoptotic pathway, resulting in cell death. Furthermore, 1-Prop-2-ynylpiperazine has been shown to affect cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . These effects highlight the potential of this compound in cancer therapy.
Molecular Mechanism
At the molecular level, 1-Prop-2-ynylpiperazine exerts its effects through various binding interactions with biomolecules. It has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions contribute to the overall biochemical and cellular effects of 1-Prop-2-ynylpiperazine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Prop-2-ynylpiperazine have been studied over different time periods. The stability of this compound has been found to be relatively high, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to 1-Prop-2-ynylpiperazine can lead to sustained activation of apoptotic pathways in cancer cells, resulting in significant cell death . These findings suggest that this compound has potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 1-Prop-2-ynylpiperazine vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can effectively induce apoptosis in cancer cells . At higher doses, toxic effects such as liver damage and neurotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
1-Prop-2-ynylpiperazine is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other metabolic pathways. The involvement of 1-Prop-2-ynylpiperazine in these pathways can affect the overall metabolic flux and levels of metabolites in the body .
Transport and Distribution
The transport and distribution of 1-Prop-2-ynylpiperazine within cells and tissues are mediated by specific transporters and binding proteins . This compound has been found to accumulate in certain tissues, such as the liver and brain, where it can exert its biochemical effects . The localization and accumulation of 1-Prop-2-ynylpiperazine in these tissues are crucial for its therapeutic potential.
Subcellular Localization
1-Prop-2-ynylpiperazine exhibits specific subcellular localization, which can influence its activity and function. This compound has been found to localize in the mitochondria, where it can interact with mitochondrial proteins and influence apoptotic pathways . Additionally, 1-Prop-2-ynylpiperazine can be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors . These subcellular localizations are essential for the compound’s overall biochemical and cellular effects.
Properties
IUPAC Name |
1-prop-2-ynylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-5-9-6-3-8-4-7-9/h1,8H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCSATTUAOHJDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562381 | |
Record name | 1-(Prop-2-yn-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52070-67-4 | |
Record name | 1-(Prop-2-yn-1-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10562381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Propynyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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